

3-Fluoro-p-anisaldehyde CAS number 351-54-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-p-anisaldehyde

Cat. No.: B1294953

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-p-anisaldehyde** (CAS: 351-54-2)

Introduction

3-Fluoro-p-anisaldehyde, also known as 3-Fluoro-4-methoxybenzaldehyde, is a fluorinated aromatic aldehyde with the CAS number 351-54-2. It serves as a crucial and versatile intermediate in organic synthesis. The presence of both a fluorine atom and a methoxy group on the benzene ring imparts unique electronic properties, enhancing its reactivity and making it a valuable building block for complex molecules.^[1] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research, chemical synthesis, and drug development. Its utility spans the creation of pharmaceuticals, agrochemicals, advanced materials, and fluorescent probes.^[1]

Physicochemical and Spectroscopic Data

The fundamental properties of **3-Fluoro-p-anisaldehyde** are summarized below. This data is critical for its handling, reaction setup, and purification.

Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	351-54-2	[1]
Molecular Formula	C ₈ H ₇ FO ₂	[1]
Molecular Weight	154.14 g/mol	[1]
IUPAC Name	3-fluoro-4-methoxybenzaldehyde	[2]
Synonyms	3-Fluoro-4-methoxybenzaldehyde, p-Anisaldehyde, 3-fluoro-	[2] [3]
Appearance	Light yellow to yellow to green powder, lump, or clear liquid	[1] [4]
Melting Point	29 °C	[1]
Boiling Point	132 °C at 11 mmHg	[1] [3]
Purity	≥ 98.0% (by GC)	[1] [4]

Spectroscopic Data

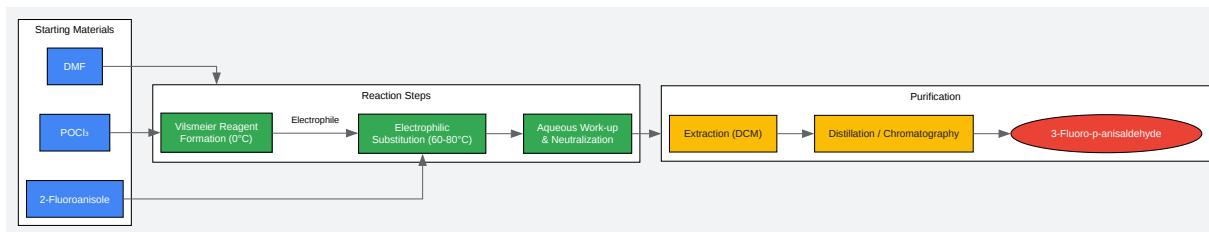
Spectroscopic analysis is essential for the structural confirmation and purity assessment of **3-Fluoro-p-anisaldehyde**. While detailed spectral data with specific peak assignments are proprietary to manufacturers, the available techniques and expected characteristic signals are outlined below.

Spectroscopy	Technique / Expected Signals	Reference(s)
Infrared (IR)	FTIR (Melt), ATR-IR (Neat): Characteristic peaks are expected for C=O stretching of the aldehyde (approx. 1700-1750 cm^{-1}), aromatic C=C stretching (approx. 1500-1600 cm^{-1}), C-O stretching of the methoxy group (approx. 1200-1300 cm^{-1}), and C-H stretching of the aldehyde (two bands approx. 2700-2900 cm^{-1}).	[2][5]
NMR	^1H NMR: Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons are expected. The fluorine atom will cause characteristic splitting patterns in adjacent proton signals.	[6]
Mass Spectrometry (MS)	GC-MS: The molecular ion peak (M^+) is expected at m/z 154. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom ($\text{M}-1$) or the formyl group ($\text{M}-29$). The top peak is observed at m/z 153.	[2][7]

Synthesis and Experimental Protocols

The synthesis of **3-Fluoro-p-anisaldehyde** can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack formylation of an electron-rich aromatic

precursor, such as 2-fluoroanisole. This reaction introduces a formyl (-CHO) group onto the benzene ring.


Plausible Synthesis: Vilsmeier-Haack Reaction

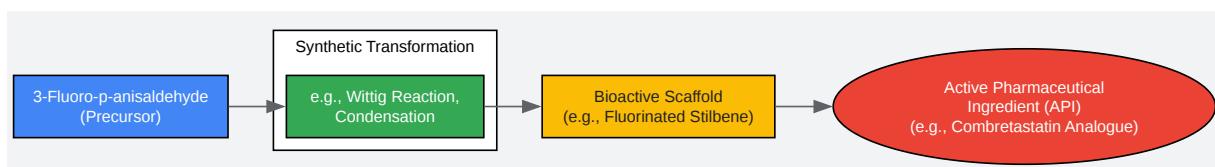
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.^[8] It involves the in-situ formation of the Vilsmeier reagent (a substituted chloroiminium ion) from a formamide (like DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.^{[9][10]}

Experimental Protocol: Formylation of 2-Fluoroanisole

- Materials: 2-Fluoroanisole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium acetate, Dichloromethane (DCM), Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
- Procedure:
 - Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (1.2 equivalents) to 0 °C in an ice bath.
 - Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF while stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.
 - Reaction: Add 2-Fluoroanisole (1.0 equivalent) to the flask, and let the reaction mixture slowly warm to room temperature. Then, heat the mixture to 60-80 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^{[9][11]}
 - Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
 - Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.

- Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[12]
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **3-Fluoro-p-anisaldehyde** by vacuum distillation or column chromatography on silica gel to obtain the final product.[6]

[Click to download full resolution via product page](#)

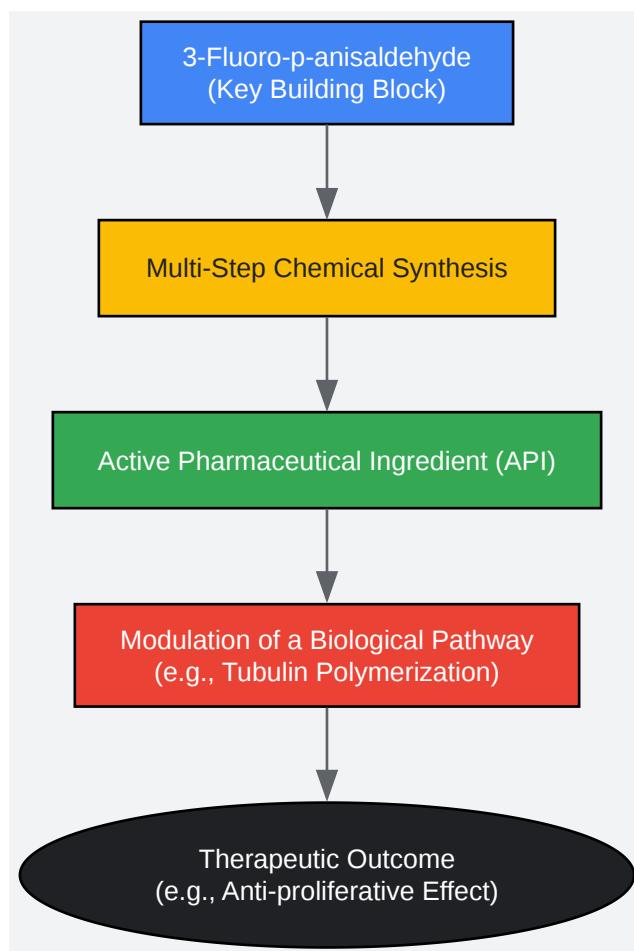

Plausible synthetic workflow for **3-Fluoro-p-anisaldehyde**.

Applications in Research and Drug Development

3-Fluoro-p-anisaldehyde is a highly sought-after intermediate due to the advantageous properties conferred by the fluorine substituent, such as enhanced metabolic stability and binding affinity in drug candidates.

- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals. Notably, it is used to prepare fluorinated analogues of Combretastatin A-4, a compound with potent anti-cancer activity. It also serves as a building block for the API Cimicoxib, an anti-inflammatory drug.

- Organic and Agrochemical Synthesis: Its aldehyde group readily participates in reactions like aldol condensations, Wittig reactions, and reductive aminations, making it a versatile tool for constructing complex molecular architectures found in agrochemicals, dyes, and fine chemicals.[1]
- Materials Science: The compound is utilized in the development of novel polymers and coatings, where its unique structure can improve durability and resistance to environmental factors.[1]
- Fluorescent Probes: Researchers employ this aldehyde in the creation of fluorescent probes for biological imaging, where the fluorine atom can enhance signal intensity and specificity.[1]


[Click to download full resolution via product page](#)

Role as an intermediate in synthesizing bioactive molecules.

Biological Relevance and Downstream Effects

While **3-Fluoro-p-anisaldehyde** itself is not typically the final biologically active agent, its incorporation into larger molecules is of significant interest in drug discovery. The fluorine atom is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug.

The primary biological relevance of **3-Fluoro-p-anisaldehyde** is therefore as a "functional carrier" of these desirable properties into a final drug compound, which then interacts with specific cellular signaling pathways. For instance, the combretastatin analogues synthesized from it target tubulin polymerization, a critical process in cell division, thereby exerting an anti-cancer effect.

[Click to download full resolution via product page](#)

Logical flow from chemical intermediate to therapeutic effect.

Safety and Handling

Proper handling and storage of **3-Fluoro-p-anisaldehyde** are crucial to ensure laboratory safety. The compound is classified with several hazards.

Hazard Information	GHS Classification and Precautionary Statements
Pictogram	Warning
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store in a well-ventilated place at 2-8 °C. Keep container tightly closed. The compound is air-sensitive; storage under an inert atmosphere is recommended.[1][3]
Disposal	Dispose of contents/container to an approved waste disposal plant.

Data compiled from publicly available Safety Data Sheets (SDS) and chemical databases.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-p-anisaldehyde | 351-54-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-Fluoro-p-anisaldehyde | CymitQuimica [cymitquimica.com]
- 5. brainly.com [brainly.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [3-Fluoro-p-anisaldehyde CAS number 351-54-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294953#3-fluoro-p-anisaldehyde-cas-number-351-54-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com